3-(4-Fluorophenyl)quinoline
Description
Properties
Molecular Formula |
C15H10FN |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
3-(4-fluorophenyl)quinoline |
InChI |
InChI=1S/C15H10FN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H |
InChI Key |
KNEBAIISNDCFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Fluorophenyl)quinoline (3g)
- Structure : Fluorophenyl group at the 2-position instead of 3.
- Synthesis : Similar Suzuki-Miyaura coupling but with regioselective halogenation .
- Impact : Positional isomerism affects electronic distribution. The 2-substituted derivative may exhibit altered binding affinities in biological systems due to steric and electronic differences .
4-Amino-2-(4-chlorophenyl)-3-(4-fluorophenyl)quinoline (4g)
- Structure: Additional 4-chlorophenyl at the 2-position and an amino group at the 4-position.
- Such modifications are critical in optimizing kinase inhibition or antimicrobial activity .
Derivatives with Additional Functional Groups
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate
- Structure : Sulfanyl and ester groups at positions 2 and 3, with additional fluorines at 6 and 5.
3-(4-Ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0829)
Chalcone Derivatives with Fluorophenyl Groups
- Example: Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC50 of 4.7 μM, while cardamonin (non-fluorinated) shows 4.35 μM.
- Trend : Fluorine at the para position of ring B in chalcones reduces IC50 compared to methoxy or chlorine substituents, highlighting the role of electronegativity in activity .
| Compound | Substituents (Ring A/B) | IC50 (μM) | Reference |
|---|---|---|---|
| Cardamonin | -OH (A), -H (B) | 4.35 | |
| 2j | Br, I (A); F (B) | 4.70 | |
| 2h | Cl, I (A); OMe (B) | 13.82 |
Optical and Thermal Properties in Pyrazoloquinolines
- Compound F2: 6-tert-butyl-4-(4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]quinoline. Thermal Stability: The tert-butyl group increases thermal decomposition temperature (Td > 300°C) compared to non-bulky substituents. Optical Behavior: Fluorophenyl groups enhance fluorescence quantum yield (Φ = 0.45) due to reduced π-π stacking .
| Compound | R1 | R2 | R3 | Td (°C) | Φ (Fluorescence) |
|---|---|---|---|---|---|
| F2 | t-Bu | F | Me | >300 | 0.45 |
| F7 | OMe | F | i-Pr | 280 | 0.32 |
Key Findings and Implications
Substituent Position : Fluorine at the 3-position (vs. 2-) optimizes electronic effects for target engagement in drug design .
Functional Groups: Amino, sulfanyl, or pyrazole rings enhance solubility, binding affinity, or thermal stability .
Biological Activity: Fluorophenyl-substituted chalcones and quinolines show superior IC50 values compared to methoxy or chlorine analogues .
Preparation Methods
Ring-Closure Reaction with Zn(OTf)₂
The synthesis begins with the condensation of 2-amino-4′-fluorobenzophenone (I) and 3-cyclopropyl-3-oxopropionate (II) under Lewis acid catalysis. Zinc triflate [Zn(OTf)₂] (2.3–4.6 mmol) in ethanol facilitates cyclization at reflux (30 hours), yielding 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate (III) as a crude intermediate. Key observations include:
-
Reagent ratios : A 1:1.2 molar ratio of I:II ensures complete conversion, with excess oxopropionate driving the reaction forward.
-
Workup : Post-reaction, ethanol is partially distilled to eliminate unreacted starting materials. The residue is dissolved in ethyl acetate, washed with water, and dried over MgSO₄, yielding III with a mass spectral [M+1]⁺ peak at m/z 322.
MgCl₂-KBH₄ Reduction to Alcohol
The carboxylate intermediate (III) undergoes reduction using MgCl₂ (0.12 mol) and KBH₄ (0.12 mol) in tetrahydrofuran (THF). Heating at 105°C for 10 hours selectively reduces the ester to a primary alcohol, producing 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-methanol (IV). Critical parameters:
-
Stoichiometry : Equimolar MgCl₂ and KBH₄ prevent over-reduction.
-
Purification : Recrystallization from ethyl acetate–petroleum ether affords IV in 75–80% yield, confirmed by ¹H-NMR (δ 4.73 ppm, –CH₂OH) and ESI-MS ([M+1]⁺ = 294).
Friedländer Quinoline Synthesis via Polyphosphoric Acid
Solvent-Free Annulation
A solvent-free approach employs polyphosphoric acid (PPA) to catalyze the Friedländer reaction between 2-aminobenzophenones and β-diketones. For 3-(4-fluorophenyl)quinoline, heating 2-amino-4′-fluorobenzophenone with pentan-2,3-dione at 90°C for 1 hour yields 1-(4-phenylquinolin-2-yl)propan-1-one. Key advantages include:
Spectroscopic Validation
The product’s structure is confirmed by:
-
FT-IR : A carbonyl stretch at 1697 cm⁻¹ (C=O) and aromatic C–H bends at 3055 cm⁻¹.
-
¹³C-NMR : Quaternary carbons at δ 170.92 ppm (ketone) and δ 137.01 ppm (quinoline C-4).
Nitrile Reduction Using Raney Nickel
Catalytic Hydrogenation
3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile is reduced to the corresponding aldehyde using Raney nickel in formic acid–water (1:0.25–1 v/v). Highlights:
Reaction Monitoring
Gas chromatography (GC) tracks nitrile consumption, with complete conversion achieved in 6–8 hours at 50°C. The aldehyde is isolated via distillation (65–70% yield) and characterized by α,β-unsaturated aldehyde signals in ¹H-NMR (δ 9.8–10.2 ppm).
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Temperature | Yield | Advantages |
|---|---|---|---|---|
| Lewis Acid Cyclization | Zn(OTf)₂, KBH₄ | 105°C | 75–80% | High functional group tolerance |
| Friedländer Annulation | Polyphosphoric acid | 90°C | >85% | Solvent-free, one-pot synthesis |
| Nitrile Reduction | Raney nickel/HCOOH | 50°C | 65–70% | Industrial scalability, safety |
Mechanistic Insights and Optimization
Q & A
Basic: What are the standard synthetic protocols for preparing 3-(4-fluorophenyl)quinoline derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted anilines or quinoline precursors. For example:
- Step 1: Condensation of 2-aminophenylglyoxylic acid with benzoyl acetanilide derivatives in DMF under reflux to form the quinoline core .
- Step 2: Halogenation (e.g., fluorination or chlorination) at specific positions using reagents like SOCl₂ or fluorine-containing electrophiles.
- Step 3: Functionalization via Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group .
Key Techniques: - Monitor reaction progress using thin-layer chromatography (TLC).
- Purify intermediates via recrystallization (e.g., THF/water mixtures) .
- Characterize final products using H/C NMR and HRMS .
Basic: How is structural characterization performed for this compound derivatives?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography:
Basic: What biological targets are commonly associated with this compound derivatives?
Methodological Answer:
- Enzyme Inhibition:
- COX-2: Fluorophenyl groups enhance binding affinity to cyclooxygenase-2, reducing inflammation (IC: low micromolar range) .
- Kinases: Halogen substituents (Cl, F) improve interactions with ATP-binding pockets in cancer-related kinases .
- Assays:
- Measure inhibitory activity via ELISA or fluorescence polarization.
- Validate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can synthetic yields be optimized for microwave-assisted synthesis of these derivatives?
Methodological Answer:
- Reaction Parameters:
- Temperature: 150–200°C for 10–30 minutes (prevents decomposition of fluorinated intermediates) .
- Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize charged transition states.
- Catalysis:
- Employ Pd(PPh) for Suzuki couplings (yield improvement: 70% → 90%) .
- Scale-Up:
- Transition to continuous flow reactors for industrial-scale production, reducing byproducts .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis:
- Compare substituent effects: e.g., replacing 4-fluorophenyl with 4-chlorophenyl reduces COX-2 inhibition by 40% .
- Experimental Replication:
- Standardize assay conditions (e.g., pH, temperature) to minimize variability.
- Use isogenic cell lines to control genetic background effects .
Advanced: What crystallographic challenges arise with bulky substituents on quinoline cores?
Methodological Answer:
- Disorder Handling:
- Thermal Motion:
- Intermolecular Interactions:
Advanced: How to design a structure-activity relationship (SAR) study for fluorinated quinolines?
Methodological Answer:
- Variable Selection:
- Test substituents at positions 3, 6, and 8 (e.g., F, Cl, OMe) to assess electronic effects on bioactivity .
- Assay Design:
- Use dose-response curves (IC) and molecular docking (AutoDock Vina) to correlate substituent size/polarity with binding energy .
- Data Analysis:
- Apply multivariate regression to quantify contributions of logP, Hammett σ, and steric parameters .
Advanced: What methods are used to elucidate the mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Studies:
- Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., quinoline derivatives vs. COX-2) .
- Molecular Dynamics (MD):
- Simulate ligand-protein interactions (e.g., fluorophenyl group forming H-bonds with Arg120) using GROMACS .
- Isothermal Titration Calorimetry (ITC):
- Measure binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
Advanced: How to assess purity in complex mixtures of halogenated quinolines?
Methodological Answer:
- Chromatography:
- Elemental Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
